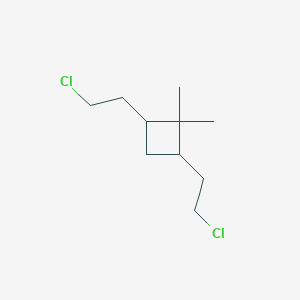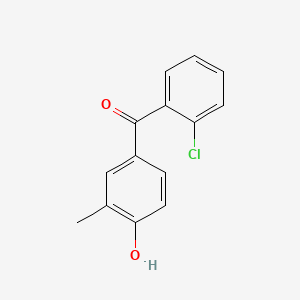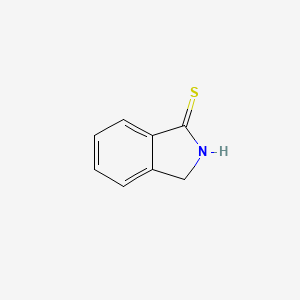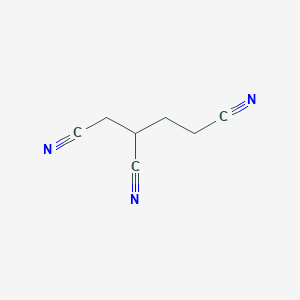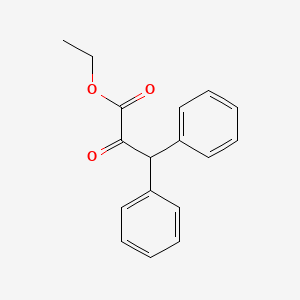
(2S)-2-(Acetyloxy)-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Acetyloxy)-4-methylpentanoic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of valine, an essential amino acid, and features an acetyloxy group attached to the second carbon of the 4-methylpentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Acetyloxy)-4-methylpentanoic acid typically involves the esterification of valine. One common method is the reaction of valine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the acetyloxy derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-(Acetyloxy)-4-methylpentanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield valine and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed:
Hydrolysis: Valine and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-2-(Acetyloxy)-4-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for valine supplementation.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of (2S)-2-(Acetyloxy)-4-methylpentanoic acid involves its hydrolysis to release valine and acetic acid. Valine is an essential amino acid that plays a crucial role in protein synthesis, muscle metabolism, and the regulation of blood sugar levels. The acetyloxy group facilitates the transport and absorption of valine in the body, enhancing its bioavailability.
Comparaison Avec Des Composés Similaires
(2S)-2-Hydroxy-4-methylpentanoic acid: This compound lacks the acetyloxy group and has different chemical properties and applications.
(2S)-2-(Methoxy)-4-methylpentanoic acid: This compound has a methoxy group instead of an acetyloxy group, resulting in different reactivity and applications.
(2S)-2-(Benzoyloxy)-4-methylpentanoic acid:
Uniqueness: (2S)-2-(Acetyloxy)-4-methylpentanoic acid is unique due to its specific acetyloxy functional group, which imparts distinct chemical reactivity and biological activity. Its ability to release valine upon hydrolysis makes it particularly valuable in medical and nutritional applications.
Propriétés
Numéro CAS |
3069-50-9 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
(2S)-2-acetyloxy-4-methylpentanoic acid |
InChI |
InChI=1S/C8H14O4/c1-5(2)4-7(8(10)11)12-6(3)9/h5,7H,4H2,1-3H3,(H,10,11)/t7-/m0/s1 |
Clé InChI |
IQAAMERVQHMVBU-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)OC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14739645.png)
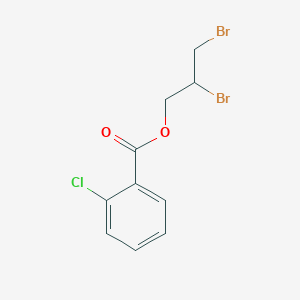
![3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid](/img/structure/B14739654.png)
![diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate](/img/structure/B14739668.png)

